molecular formula C11H15ClO2S B13630117 1-Phenylpentane-1-sulfonyl chloride

1-Phenylpentane-1-sulfonyl chloride

Cat. No.: B13630117
M. Wt: 246.75 g/mol
InChI Key: SDUJBCVKSFROJN-UHFFFAOYSA-N
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Description

1-Phenylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further bonded to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.

    Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.

Scientific Research Applications

1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylpentane chain.

    Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylpentane chain.

    Methanesulfonyl Chloride: Features a methane group instead of a phenylpentane chain.

Uniqueness: 1-Phenylpentane-1-sulfonyl chloride is unique due to its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired for improved interaction with other molecules or materials .

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-phenylpentane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

SDUJBCVKSFROJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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